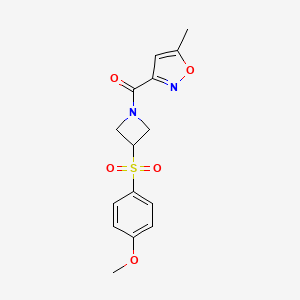
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C15H16N2O5S and its molecular weight is 336.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic molecule with potential biological applications. Its molecular formula is C15H16N2O5S, and it has garnered interest in various pharmacological studies due to its unique structural features, which suggest diverse biological activities.
Chemical Structure and Properties
- IUPAC Name : [3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(5-methylisoxazol-3-yl)methanone
- Molecular Weight : 336.36 g/mol
- Purity : Typically around 95% in research applications
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, azetidinones have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure of the sulfonamide group is often linked to enhanced antibacterial activity due to its ability to interfere with bacterial folate synthesis pathways.
Antitumor Activity
Preliminary studies suggest potential antitumor effects of related compounds. For example, azetidinone derivatives have shown cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and SGC7901 (gastric cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, which can be attributed to their ability to interact with DNA or disrupt cellular signaling pathways.
Anti-inflammatory Effects
Some derivatives of compounds containing isoxazole rings have been noted for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models.
Research Findings and Case Studies
A comprehensive review of the literature reveals several studies focused on the synthesis and biological evaluation of azetidinone derivatives:
- Synthesis and Antifungal Screening : A study demonstrated that azetidinones showed potent antifungal activity against Aspergillus niger and Aspergillus flavus, indicating a broad spectrum of antimicrobial efficacy .
- Antitumor Activity : Another investigation highlighted the antiproliferative effects of pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer cell lines, suggesting that structural modifications similar to those in this compound could enhance antitumor activity .
- Mechanistic Studies : Research has also focused on understanding the mechanisms behind the biological activities of these compounds. For instance, studies utilizing molecular docking techniques have provided insights into how these compounds interact at the molecular level with target proteins involved in disease processes.
Data Table: Biological Activities of Related Compounds
Eigenschaften
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5S/c1-10-7-14(16-22-10)15(18)17-8-13(9-17)23(19,20)12-5-3-11(21-2)4-6-12/h3-7,13H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERFRLXVOTVMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














